4-(苯硫基)苯酚

描述

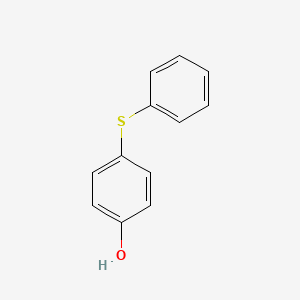

4-(Phenylthio)phenol is a chemical compound that is part of a broader class of organic molecules where a phenylthio group is attached to a phenol moiety. This structural motif is found in various compounds that have diverse applications in pharmaceuticals, materials science, and organic synthesis. The phenylthio group can influence the physical, chemical, and biological properties of the molecules it is part of, making it a significant functional group in organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-(Phenylthio)phenol involves various chemical reactions. For instance, 4-phenylthiobenzyl chloride, a related compound, was synthesized through the substitution of 4-fluorobenzaldehyde with thiophenol, followed by reduction and chlorination, achieving an overall yield of 88% based on thiophenol . Another related synthesis involves the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, which successfully produced 2-(phenylthio)phenols from simple phenols and aromatic halides using dimethyl sulfoxide as the oxidant .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-(phenylthio)phenol motif can be confirmed using various spectroscopic techniques such as FT-IR, UV-vis, 1H-NMR, and 13C-NMR . For example, the crystal structure of a compound containing a 4-(trifluoromethylthio)phenoxy group was confirmed by single-crystal X-ray diffraction . These techniques are crucial for verifying the successful synthesis and understanding the structural details of the synthesized compounds.

Chemical Reactions Analysis

Chemical reactions involving 4-(phenylthio)phenol derivatives can lead to a variety of products. For example, [Pd]-catalyzed para-selective allylation of phenols has been used to access 4-[(E)-3-aryl/alkylprop-2-enyl]phenols, which are important scaffolds in natural products and biologically significant compounds . Additionally, oxidative polycondensation reactions have been employed to synthesize polymers from phenol-based monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(phenylthio)phenol derivatives are influenced by their molecular structure. Thermal stability, solubility, and electrical conductivity are some of the properties that have been characterized for these compounds. For instance, the thermal stability and electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were studied, showing that the polymer has higher stability against thermal decomposition and behaves as a typical semiconductor . Solvatochromism, which is the change in color with the polarity of the solvent, is another interesting property observed in nitro-substituted 4-[(phenylmethylene)imino]phenolates . These properties are essential for the potential application of these compounds in various fields, including materials science and sensing technologies.

科学研究应用

合成应用

苯酚衍生物的简便合成:通过铜(I)催化串联转化,涉及C-S偶联和C-H官能化,已合成了4-(苯硫基)苯酚衍生物,如2-(苯硫基)苯酚。该方法利用二甲基亚砜作为氧化剂,并展示了一种有前景的方法,用于创造各种苯酚衍生物 (Xu, Wan, Mao, & Pan, 2010)。

二芳基醚合成:该化合物已用于双(三芳基甲基)阳离子介导的二芳基醚合成。这一过程成功地从苯酚和N,N-二烷基-4-苯硫基苯胺中产生各种芳基4-二烷基氨基苯醚,展示了它在有机合成中的多功能性 (Saitoh & Ichikawa, 2005)。

材料科学和化学

电活性苯酚基聚合物合成:在材料科学中,4-(苯硫基)苯酚在合成电活性苯酚基聚合物方面起着关键作用。这些聚合物通过氧化聚缩反应合成,由于其电导性和荧光性能,它们在电子学领域具有潜在应用 (Kaya & Aydın, 2012)。

金属腐蚀抑制:4-(苯硫基)苯酚的某些衍生物,如席夫碱配体,已显示出作为腐蚀抑制剂的潜力。它们在酸性环境中有效防止金属腐蚀,表明它们在材料保护和保存中的潜在应用 (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017)。

环境和生物应用

- 细菌中的苯酚代谢:对细菌中苯酚化合物代谢的研究表明,4-(苯硫基)苯酚的衍生物可以参与生化途径,如苯基磷酸酯的羧化,这是苯酚厌氧代谢中的一步 (Lack & Fuchs, 1992)。

制药研究

- 具有抗微生物特性的席夫碱聚合物:从4-(苯硫基)苯酚衍生物合成的含酚基的热稳定聚酰亚甲基具有显著的抗微生物活性,对各种细菌和真菌有效。这突显了它在制药配方和抗微生物涂层中的潜在应用 (Baran & Saçak, 2018)。

安全和危害

未来方向

The development of advanced technologies for phenol removal, including “4-(Phenylthio)phenol”, is a future direction in this field . Due to the high potential of phenolic compounds for applications in various industries such as pharmaceutical and food industries, the search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

属性

IUPAC Name |

4-phenylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCNCYFKLSMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

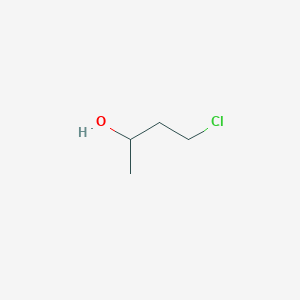

C1=CC=C(C=C1)SC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461925 | |

| Record name | 4-(phenylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylthio)phenol | |

CAS RN |

5633-55-6 | |

| Record name | 4-(phenylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

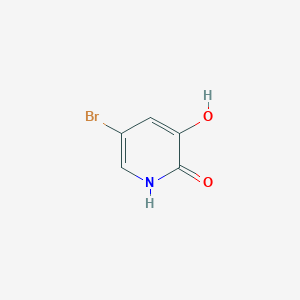

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)